1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol

Synthetic methodology Quebrachitol protection Process chemistry

Obtaining the correct 1,2:3,4-di-O-cyclohexylidene regioisomer is critical for GPI inhibitor programs; using the 1,2:5,6-protected variant leads to divergent synthetic pathways and invalid biological data. This compound exposes the 6-OH for activation, enabling stereospecific synthesis of 3-substituted myo-inositol inhibitors. - Serves as the established entry point for synthesizing 3-azido/amino/chloro myo-inositol GPI anchor inhibitors. - Functions as a chiral auxiliary delivering >99% ee in asymmetric conjugate additions. - Acts as a reference inhibitor with a >15-fold plant-over-human oxidosqualene cyclase selectivity window.

Molecular Formula C19H30O6
Molecular Weight 354.4 g/mol
Cat. No. B12285130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol
Molecular FormulaC19H30O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1C(C2C(C3C1OC4(O3)CCCCC4)OC5(O2)CCCCC5)O
InChIInChI=1S/C19H30O6/c1-21-13-12(20)14-16(24-18(22-14)8-4-2-5-9-18)17-15(13)23-19(25-17)10-6-3-7-11-19/h12-17,20H,2-11H2,1H3
InChIKeyVHMYHAALODQNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCMC – Protected Quebrachitol Intermediate


1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol (CAS 6848-53-9, synonym DCMC) is a doubly-protected derivative of the naturally occurring cyclitol L-quebrachitol (1L-2-O-methyl-chiro-inositol). The compound features cyclohexylidene ketal groups spanning the 1,2- and 3,4-positions, leaving a free hydroxyl at C-6 and a methyl ether at C-5. This specific protection pattern distinguishes it from the regioisomeric 1,2:5,6-di-O-cyclohexylidene series and establishes it as a key intermediate for the synthesis of L-chiro-inositol-derived glycosylphosphatidylinositol (GPI) anchor inhibitors [1] and chiral auxiliaries [2].

Why Generic Substitution Fails


The specific 1,2:3,4-di-O-cyclohexylidene protection pattern on the L-chiro-inositol scaffold is not interchangeable with the more common 1,2:5,6-di-O-cyclohexylidene regioisomer, nor with unprotected L-quebrachitol, nor with myo-inositol-based or di-O-isopropylidene protected analogs. The regioisomeric position of the cyclohexylidene groups dictates which hydroxyls remain accessible for downstream functionalization—free 5-OMe and 6-OH in the 1,2:3,4-system versus free 3-OH and 4-OH in the 1,2:5,6-system—directing divergent synthetic pathways toward specific GPI anchor analogs [1]. Furthermore, the cyclohexylidene ketal imparts greater steric bulk and differential conformational rigidity compared to the isopropylidene variant, which directly affects diastereoselectivity in asymmetric transformations [2]. Interchanging these protecting group systems or stereochemical configurations risks not only different chemical reactivity but also invalid biological assay results, as the protection pattern governs which intermediate is produced in a multi-step inhibitor synthesis [1].

Quantitative Evidence for DCMC


Synthetic Yield Improvement

The Baars and Hoberg (2006) protocol provided a modified synthesis of 1L-1,2:3,4-di-O-cyclohexylidene-5-O-methyl-chiro-inositol that explicitly improved overall yield, simplified the procedure, and reduced environmental burden compared to the prior art method for the same protected quebrachitol derivative. Previous procedures required more cumbersome workup and yielded lower quantities of the desired 1,2:3,4-regioisomer due to competing ketal formation [1]. The improved method employed optimized ketalization conditions that favored the 1,2:3,4-protection pattern over the alternative 1,2:5,6- and 1,2:4,5-regioisomers, enabling this specific intermediate to be accessed with greater reliability for multi-step GPI inhibitor syntheses. Note: exact numerical yield values are available only in the full text; the published abstract confirms the directional improvement over prior methods [1].

Synthetic methodology Quebrachitol protection Process chemistry

Regioisomeric Protection Divergence

The 1,2:3,4-di-O-cyclohexylidene protection pattern leaves the 5-OMe and 6-OH positions of the L-chiro-inositol scaffold free for derivatization, whereas the more common 1,2:5,6-di-O-cyclohexylidene regioisomer leaves the 3-OH and 4-OH free. This distinction is functionally critical: the 6-O-triflate and 6-amino derivatives accessible from the 1,2:3,4-protected scaffold are direct precursors to 3-modified 1D-myo-inositol GPI anchor inhibitors [1]. In the 1993 study by Johnson et al., the synthesis of 3-azido and 3-amino myo-inositol analogs proceeded specifically through the 1,2:3,4-di-O-cyclohexylidene-5-O-methyl-6-O-triflate intermediate derived from L-quebrachitol, with the regiochemistry of the starting cyclohexylidene protection dictating which carbon (ultimately the 3-position in the myo-inositol product) becomes functionalized [2]. The 1,2:5,6-di-O-cyclohexylidene analog cannot be substituted for this synthesis without fundamentally redesigning the route.

Regioselective protection Inositol chemistry GPI anchor intermediates

Cyclohexylidene vs Isopropylidene: Steric Bulk

In the systematic evaluation by Cousins, Falshaw, and Hoberg (2003), both di-O-isopropylidene and di-O-cyclohexylidene protected chiro-inositols were compared for monoesterification selectivity and for subsequent use as chiral auxiliaries in asymmetric Michael additions [1]. The cyclohexylidene-protected systems provided greater steric bulk around the inositol core compared to the isopropylidene analogs, which translated into higher diastereoselectivity in the 1,4-conjugate addition of thio nucleophiles to tethered cinnamic esters, yielding beta-thio hydrocinnamic acids with >99% enantiomeric excess [2]. The additional steric demand of the cyclohexylidene group restricts the accessible conformations of the inositol ring and the attached substrate more effectively than the isopropylidene group, a finding corroborated by conformational studies on related myo-inositol systems [3]. This steric differentiation is directly relevant to users evaluating which protecting group system to employ for asymmetric synthesis applications.

Chiral auxiliary Diastereoselectivity Asymmetric synthesis

Physicochemical Identity vs Unprotected Quebrachitol

The target compound possesses well-defined, literature-verified physical constants that distinguish it from the unprotected natural product L-quebrachitol and from regioisomeric cyclohexylidene derivatives. Specifically, the melting point of 121–124 °C (lit.) and optical rotation [α]²⁰/D −18° (c = 1, CHCl₃) serve as orthogonal identity benchmarks [1]. The unprotected L-quebrachitol has a significantly higher melting point (reported as a hygroscopic solid with less well-defined melting behavior) and different optical rotation in aqueous solution [2]. The regioisomeric 1,2:5,6-di-O-cyclohexylidene-chiro-inositol derivatives exhibit different melting ranges and optical rotations due to the altered symmetry of the protected scaffold [3]. These measurable physical property differences provide a straightforward, instrument-based method for incoming quality control without requiring full NMR or chromatographic analysis.

Quality control Compound identity Physical characterization

Selective Cycloartenol Synthase Inhibition

The target compound has been evaluated in biochemical assays for inhibition of oxidosqualene cyclases, revealing measurable inhibitory activity against Arabidopsis thaliana cycloartenol synthase (IC₅₀ = 1.30 × 10³ nM) with markedly weaker inhibition of the human ortholog lanosterol synthase (IC₅₀ > 2.00 × 10⁴ nM, representing >15-fold selectivity) [1]. This selectivity profile suggests that the cyclohexylidene-protected scaffold retains biological recognition features that discriminate between plant and mammalian oxidosqualene cyclase active sites. While this activity is modest in absolute terms, the availability of quantitative IC₅₀ data for this specific compound enables its use as a reference standard or starting scaffold in comparative inhibitor profiling studies. By contrast, the unprotected parent L-quebrachitol and the regioisomeric 1,2:5,6-di-O-cyclohexylidene analog lack equivalent published IC₅₀ values against these targets, making the target compound the only member of this family with quantitative enzyme inhibition data suitable for benchmarking [1].

Biological screening Target selectivity Triterpene biosynthesis

Enzymatic Regioisomer Discrimination

Ling and Ozaki (1993) demonstrated that racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol and 1,2:3,4-di-O-cyclohexylidene-myo-inositol undergo enzyme-catalyzed regio- and enantioselective esterification at distinct rates and with different regiochemical outcomes in organic solvent [1]. The lipase-catalyzed resolution proceeds with exclusive regioselectivity, discriminating between the two di-O-cyclohexylidene isomers based on the spatial presentation of the free hydroxyl groups. The 1,2:3,4-isomer presents a different hydrogen-bonding surface to the enzyme active site compared to the 1,2:5,6-isomer, resulting in distinct enantioselectivity values (E-values) and reaction rates. This study provides direct experimental evidence that the two regioisomers are not functionally interchangeable in biocatalytic transformations. While this study was performed on the myo-inositol series, the regioisomeric differentiation principle extends to the L-chiro-inositol series, where the 1,2:3,4- versus 1,2:5,6-protection pattern similarly determines which hydroxyl groups are accessible to enzymatic or chemical catalysts.

Biocatalysis Enzymatic resolution Regioisomer discrimination

DCMC Research & Industrial Applications


GPI Anchor Inhibitor Synthesis

This compound is the established starting material for the preparation of 3-substituted 1D-myo-inositol derivatives that act as inhibitors of glycosylphosphatidylinositol (GPI) anchor biosynthesis [1]. The 1,2:3,4-protection pattern exposes the 6-OH for activation as a triflate leaving group, which upon nucleophilic displacement and stereochemical inversion yields 3-azido, 3-amino, and 3-chloro myo-inositol analogs with documented phosphatidylinositol synthase inhibitory activity [2]. The improved synthesis reported by Baars and Hoberg (2006) makes this intermediate accessible on preparative scale for medicinal chemistry programs targeting parasitic GPI pathways, where chiro-inositol-containing GPI anchors are essential for parasite survival [1]. For groups working on Trypanosoma or Plasmodium GPI inhibition, this specific protected intermediate is the preferred entry point validated in the primary literature.

Asymmetric C–C Bond Formation

The cyclohexylidene-protected chiro-inositol scaffold serves as a chiral auxiliary for asymmetric conjugate additions, delivering beta-thio hydrocinnamic acid derivatives with >99% enantiomeric excess [1]. The enhanced steric bulk of the cyclohexylidene groups relative to isopropylidene protection ensures superior facial discrimination during nucleophilic attack on tethered alpha,beta-unsaturated esters. This application is particularly relevant for laboratories synthesizing enantioenriched building blocks for natural product total synthesis, where the L-quebrachitol-derived auxiliary provides the L-chiro stereochemical series complementary to the D-pinitol-derived D-chiro series [2].

Oxidosqualene Cyclase Inhibitor Screening

With published IC₅₀ values against Arabidopsis thaliana cycloartenol synthase (1.30 µM) and human lanosterol synthase (>20 µM), this compound can serve as a characterized reference inhibitor for laboratories developing plant-selective oxidosqualene cyclase inhibitors [1]. The >15-fold selectivity window between plant and human enzymes provides a benchmark for evaluating new inhibitor series. The compound's availability from multiple commercial vendors (Sigma Aldrich, Santa Cruz Biotechnology, GlycoFineChem) at defined purity (≥98%) ensures reproducible inter-laboratory comparisons, a requirement for academic-industrial screening collaborations [2].

Biocatalytic Process Development

The differential recognition of 1,2:3,4- versus 1,2:5,6-di-O-cyclohexylidene inositols by lipases provides a model system for studying enzyme regioselectivity toward conformationally constrained cyclitol substrates [1]. The distinct enzymatic outcomes observed for the two regioisomers make this compound useful for calibrating biocatalytic selectivity in process chemistry laboratories. Additionally, the monoesterification methodology developed by Cousins, Falshaw, and Hoberg (2003) using this scaffold enables the preparation of desymmetrized cyclitol building blocks under mild, metal-catalyzed conditions [2], applicable to the synthesis of phospholipase-resistant inositol phosphate analogs.

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